molecular formula C25H29Cl3N8O3 B609313 MPT0L145 CAS No. 2070837-24-8

MPT0L145

カタログ番号: B609313
CAS番号: 2070837-24-8
分子量: 595.91
InChIキー: XXXJOFNWFFKBRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPT0L145 is a first-in-class, highly potent dual inhibitor that targets both PIK3C3 (also known as VPS34) and Fibroblast Growth Factor Receptors (FGFR) . Its primary research value lies in its unique mechanism of autophagy inhibition. Unlike late-stage inhibitors such as chloroquine, MPT0L145 perturbs autophagic flux by inhibiting PIK3C3, a key kinase essential for autophagy initiation and vesicle maturation . Simultaneously, its inhibition of FGFR signaling can increase autophagosome formation, leading to an accumulation of cellular damage . This dual action makes it a powerful tool for studying autophagy dynamics and for developing strategies to overcome drug resistance in cancer cells. In preclinical studies, MPT0L145 has demonstrated significant synergistic effects when combined with other anticancer agents. It synergistically sensitizes cancer cells to targeted therapies like gefitinib in non-small cell lung cancer models and to chemotherapeutic agents like gemcitabine in pancreatic cancer models . Furthermore, research in glioblastoma multiforme (GBM) models shows that combining MPT0L145 with the CDK4/6 inhibitor abemaciclib significantly reduces cell proliferation and increases reactive oxygen species (ROS) production . A critical finding for central nervous system (CNS) research is that MPT0L145 has demonstrated a comparable blood-brain barrier penetration ability to temozolomide, a standard GBM chemotherapy, suggesting its potential utility in researching brain tumors . Mechanistically, treatment with MPT0L145 leads to characteristic cellular events including cytoplasmic vacuolization, mitochondrial damage, ROS production, and DNA damage, ultimately disrupting cancer cell survival pathways . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

特性

CAS番号

2070837-24-8

分子式

C25H29Cl3N8O3

分子量

595.91

IUPAC名

1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea

InChI

InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33)

InChIキー

XXXJOFNWFFKBRC-UHFFFAOYSA-N

SMILES

O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MPT0L145;  MPT0L-145;  MPT0L 145

製品の起源

United States

Molecular Design and Synthetic Methodologies of Mpt0l145

Chemical Scaffolding and Structural Series Derivations

MPT0L145 is characterized by a trichlorobenzene-substituted azaaryl chemical scaffold. oncotarget.com This core structure was systematically elaborated to explore the structure-activity relationships, leading to the identification of MPT0L145 as a lead compound. The design was centered on creating a molecule that could effectively interact with the ATP-binding pocket of protein kinases, a common strategy in the development of kinase inhibitors.

The azaaryl core provides a rigid framework for the strategic placement of various substituents. The trichlorobenzene moiety, a key feature of MPT0L145, was introduced to enhance the inhibitory potency and selectivity of the compound. Further modifications to the scaffold involved the incorporation of a piperazinyl-phenylamine group, which was found to be crucial for its biological activity. oncotarget.com

Optimized Synthetic Pathways and Reaction Schemes

The synthesis of MPT0L145 was accomplished through a multi-step reaction sequence, as outlined by Liou and colleagues. oncotarget.comnih.gov The synthetic route is summarized below:

Scheme 1: Synthesis of MPT0L145 oncotarget.com

Step 1: The synthesis commences with the reaction of a substituted azaaryl precursor with concentrated hydrochloric acid and water at low temperatures, followed by treatment with phosphorus oxychloride and dimethylformamide in dichloromethane. oncotarget.com

Step 2: The resulting intermediate is then reacted with a 2M solution of methylamine in tetrahydrofuran and isopropyl alcohol at room temperature. oncotarget.com

Step 3: Subsequently, the product from the previous step is refluxed with 4-(4-Ethyl-piperazin-1-yl)-phenylamine in a mixture of acetic acid and water. oncotarget.com

Step 4: The final step involves the introduction of the 2,4,6-trichlorophenyl group to yield MPT0L145. oncotarget.com

This optimized pathway allows for the efficient and scalable production of MPT0L145 for preclinical and potentially clinical studies.

Rationale for Trichlorobenzene-Substituted Azaaryl Compounds in Kinase Inhibition

The selection of a trichlorobenzene-substituted azaaryl scaffold for MPT0L145 was driven by a rational design approach aimed at achieving potent and selective kinase inhibition. oncotarget.com The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites, making the development of selective inhibitors a significant challenge.

Furthermore, this structural motif has been shown to be effective against FGFR, a receptor tyrosine kinase that is frequently dysregulated in various cancers, including bladder cancer. oncotarget.com The potent inhibitory activity of MPT0L145 against FGFR is attributed to the favorable interactions between the trichlorobenzene-substituted azaaryl core and the kinase domain. oncotarget.com This targeted approach to kinase inhibition, guided by an understanding of the structural biology of the target protein, is a cornerstone of modern drug discovery.

Mechanistic Elucidation of MPT0L145 Action at the Molecular and Cellular Level

MPT0L145 is a chemical compound that has been identified as a dual inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3), also known as VPS34. This dual-targeting mechanism contributes to its biological effects, particularly in the context of cancer cells. MPT0L145 has been shown to promote autophagosome formation through the inhibition of FGFRs, while simultaneously impairing autophagic flux by inhibiting PIK3C3. researchgate.netmrc.ac.ukiiarjournals.org This combined action leads to increased cytoplasmic vacuolization, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and DNA damage, ultimately contributing to cell death. mrc.ac.ukiiarjournals.org

Target Identification and Binding Kinetics

MPT0L145 was initially identified as a novel inhibitor of FGFR through a screening process. researchgate.netcenmed.com Subsequent research has elucidated its inhibitory profile and binding characteristics at the molecular level.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Profile

MPT0L145 demonstrates inhibitory activity against members of the FGFR family, which are receptor tyrosine kinases crucial for various cellular processes.

MPT0L145 exhibits a notable selectivity for FGFR1, FGFR2, and FGFR3. researchgate.netcenmed.comidrblab.netresearchgate.netnih.gov It is characterized as a novel selective pan-FGFR inhibitor, showing enhanced potency in cancer cells where FGFR signaling is aberrantly activated. cenmed.comidrblab.net Studies have indicated that MPT0L145 potently inhibits FGFR1, FGFR2, and FGFR3, with a lesser effect on FGFR4. cenmed.com Furthermore, it has demonstrated selectivity over a panel of other receptor tyrosine kinases, including EGFR, Erbb2, IGF1R, KIT, FLT3, and VEGFR2. cenmed.com MPT0L145 has shown preferential effectiveness in cancer cell lines exhibiting activated FGFR signaling, such as bladder cancer cells with FGFR3-TACC3 fusion proteins. researchgate.netcenmed.comidrblab.netresearchgate.net

MPT0L145 effectively reduces the phosphorylation levels of FGFR1 and FGFR3. researchgate.netcenmed.comresearchgate.netcaymanchem.complos.org This inhibition extends to key downstream signaling proteins, including FRS2, ERK, and Akt. researchgate.netcenmed.comresearchgate.netcaymanchem.com Inhibitory effects on the auto-phosphorylation of FGFR1 and FGFR3, as well as the phosphorylation of the docking protein FRS2, have been observed within one hour of exposure to MPT0L145. cenmed.comidrblab.net The phosphorylation of ERK is inhibited by MPT0L145 in a concentration-dependent manner within one hour. cenmed.comidrblab.net MPT0L145 has also shown greater potency in inhibiting Akt phosphorylation compared to the known FGFR inhibitor BGJ-398 over a period of 1 to 4 hours. cenmed.comidrblab.net Full repression of both ERK and Akt phosphorylation by MPT0L145 has been observed within 8 hours, supporting its inhibitory effects on these downstream signaling pathways activated by FGFRs. cenmed.comidrblab.net

Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3/VPS34) Inhibition

In addition to its activity against FGFRs, MPT0L145 is a potent inhibitor of PIK3C3, also known as VPS34.

Screening of a panel of lipid kinases revealed that MPT0L145 is a strong inhibitor of PIK3C3. mrc.ac.ukiiarjournals.orgresearchgate.netidrblab.netidrblab.netmdpi.com Its potent inhibitory activity is reflected in a reported binding affinity (Kd value) of 0.53 nmol/L for PIK3C3. mrc.ac.ukiiarjournals.orgresearchgate.netidrblab.netidrblab.netmdpi.com Experimental evidence supporting the crucial role of PIK3C3 inhibition in MPT0L145's activity includes the observation that ectopic expression of PIK3C3 was able to reverse the increase in cell death and incomplete autophagy induced by MPT0L145. mrc.ac.ukiiarjournals.orgidrblab.net MPT0L145 is considered a highly potent inhibitor of PIK3C3. idrblab.netresearchgate.net

Here is a table summarizing the binding affinity of MPT0L145 for PIK3C3:

TargetBinding Affinity (Kd)
PIK3C30.53 nmol/L

Mechanistic Elucidation of Mpt0l145 Action at the Molecular and Cellular Level

Target Identification and Binding Kinetics

Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3/VPS34) Inhibition

ATP-Competitive Binding Mechanism

MPT0L145 has been shown to inhibit the activity of its target kinases through an ATP-competitive binding mechanism. In the case of PIK3C3 (VPS34), MPT0L145 strongly inhibits this lipid kinase with a reported Kd value of 0.53 nmol/L aacrjournals.org. Molecular docking and surface plasmon resonance assays have been performed to identify the interaction between MPT0L145 and its target proteins aacrjournals.org. Specific residues at the ATP-binding site of PIK3C3, including Y670, F684, I760, and D761, have been identified as important for the binding of MPT0L145 aacrjournals.org. ATP itself is a nucleoside triphosphate that provides energy for many cellular processes and is often referred to as the "molecular unit of currency" for intracellular energy transfer wikipedia.org. Its structure consists of adenine, ribose sugar, and a triphosphate group wikipedia.org.

Integrated Dual-Target Inhibition and its Mechanistic Uniqueness

MPT0L145 is distinguished by its integrated dual-target inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and PIK3C3 (VPS34) aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.org. This dual targeting presents a unique mechanistic approach. By inhibiting FGFRs, MPT0L145 promotes the formation of autophagosomes aacrjournals.orgmdpi.comnih.govresearchgate.net. Simultaneously, its inhibition of PIK3C3 impairs autophagy flux aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. This simultaneous promotion of autophagosome formation and impairment of their degradation leads to an accumulation of autophagosomes, a hallmark of incomplete autophagy aacrjournals.org. This integrated dual inhibition strategy has shown synergistic effects when combined with other targeted or chemotherapeutic agents in various cancer cell lines mdpi.comnih.govfrontiersin.orgresearchgate.net.

Cellular Pathway Modulation and Biological Consequences

The dual inhibition by MPT0L145 leads to significant modulation of cellular pathways, particularly those related to autophagy.

Autophagy Flux Regulation and Dysregulation

MPT0L145 significantly impacts autophagy flux, the dynamic process involving the formation of autophagosomes and their subsequent degradation through fusion with lysosomes. MPT0L145 triggers incomplete autophagy mdpi.com.

Promotion of Autophagosome Formation via FGFR Inhibition

Inhibition of FGFRs by MPT0L145 promotes the rate of autophagosome formation. This effect has been observed in studies, where MPT0L145 treatment increased LC3B-II levels, particularly in the presence of lysosomal inhibitors like chloroquine, which block autophagosome degradation aacrjournals.org. This suggests that the initial stages of autophagy, involving the creation of autophagosomes, are enhanced upon FGFR inhibition by MPT0L145 aacrjournals.org.

Impairment of Autophagy Flux via PIK3C3 Inhibition

Concurrently, MPT0L145 impairs autophagy flux through its inhibition of PIK3C3 (VPS34) aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. PIK3C3 is a key enzyme involved in the maturation and completion of autophagy, including the fusion of autophagosomes with lysosomes wikipedia.org. Inhibition of PIK3C3 by MPT0L145 disrupts this process, leading to a blockage in the degradation of autophagosomes aacrjournals.orgmdpi.comnih.gov. This impairment of autophagy flux is a critical component of MPT0L145's mechanism, resulting in the accumulation of undegraded autophagic vesicles aacrjournals.org.

Accumulation of Autophagy Substrates (p62, NDP52)

The disruption of autophagy flux by MPT0L145 leads to the accumulation of autophagy substrates, notably p62 and NDP52 aacrjournals.orgmdpi.comnih.govnih.gov. These proteins are selectively degraded through autophagy, and their increased levels serve as indicators of impaired autophagic clearance aacrjournals.orgnih.govbiorxiv.org. Studies have shown that MPT0L145 treatment enhances the levels of p62 and NDP52 in a concentration-dependent manner aacrjournals.org. This accumulation reflects the inability of the impaired autophagy pathway to effectively clear these substrates aacrjournals.org. The increase in p62 has also been observed alongside elevated LC3B-II expression upon MPT0L145 treatment, further supporting the blockage of autophagy at a later stage mdpi.com.

Here is a table summarizing key research findings related to MPT0L145's mechanism of action:

Target(s)Mechanism of ActionCellular EffectConsequence on Autophagy FluxAutophagy Substrate Accumulation
FGFRsInhibition (ATP-competitive likely for kinases)Promotion of Autophagosome FormationIncreased formationIndirect (initial stage)
PIK3C3 (VPS34)Inhibition (Potent, ATP-competitive binding identified)Impairment of Autophagy FluxBlocked degradationDirect
Dual InhibitionIntegrated effect on both targetsIncomplete Autophagy, VacuolizationDysregulationp62, NDP52 accumulation
Phenotypic Manifestation of Incomplete Autophagy

MPT0L145 has been shown to persistently induce incomplete autophagy. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org This is evidenced by the accumulation of autophagy markers such as LC3B-II and p62. aacrjournals.orgmdpi.comnih.govnih.govascopubs.org Incomplete autophagy occurs when the fusion of autophagosomes with lysosomes is impaired, or when the degradation of autophagosomal cargo within lysosomes is defective. aacrjournals.org MPT0L145's inhibition of PIK3C3, a key enzyme involved in the initiation and formation of autophagosomes, contributes to this disruption of autophagic flux. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govascopubs.org The consequence of this incomplete process is the accumulation of enlarged, phase-lucent vacuoles, particularly in the perinuclear region of cells. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org These vacuoles have been identified as enlarged and alkalinized late-endosomes. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org The accumulation of p62, an autophagy substrate, further confirms the blockage of autophagy at a later stage, where the degradation of autophagosomal contents is impaired. aacrjournals.orgmdpi.comnih.govnih.govascopubs.org

Research findings illustrating the effect of MPT0L145 on autophagy markers are presented in the table below:

Cell LineMPT0L145 Concentration (µM)Treatment DurationObservation (LC3B-II)Observation (p62)Source
GBM cellsIndicated concentrations24 hIncreasedIncreased mdpi.comnih.gov
RT-112424 hIncreasedIncreased aacrjournals.org
RT-4424 hIncreasedIncreased aacrjournals.org
A549448 hIncreasedIncreased mdpi.comnih.gov
PANC-1448 hIncreasedIncreased mdpi.comnih.gov

Induction of Cellular Stress Responses

MPT0L145 treatment leads to the induction of several cellular stress responses, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and DNA damage. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org

Mitochondrial Dysfunction

MPT0L145 has been shown to promote mitochondrial dysfunction. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org Studies utilizing transmission electron microscopy (TEM) have revealed abnormal morphology of mitochondria in cells treated with MPT0L145. aacrjournals.org Further investigation using a Seahorse XFe24 Extracellular Flux Analyzer has demonstrated that MPT0L145 treatment impairs mitochondrial oxygen consumption rate (OCR) in bladder cancer cells. aacrjournals.orgaacrjournals.orgaacrjournals.org This indicates a disruption in cellular respiration and energy production by the mitochondria. aacrjournals.org

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another significant cellular stress response induced by MPT0L145. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.commdpi.comnih.govnih.govdp.tech Increased intracellular ROS levels have been observed in various cancer cell lines, including glioblastoma multiforme (GBM) and bladder cancer cells, following MPT0L145 treatment. aacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.commdpi.comnih.govnih.govresearchgate.net This increase in ROS is often concentration-dependent. mdpi.comresearchgate.net Measurement of ROS levels has been performed using methods such as luminometry and flow cytometry. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net The accumulation of ROS is considered to contribute, at least in part, to the cell death observed with MPT0L145 treatment. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org

Data on MPT0L145-induced ROS generation is summarized below:

Cell LineMPT0L145 Concentration (µM)Treatment DurationObservation (ROS Level)Measurement MethodSource
GBM cellsIndicated concentrations72 hIncreasedLuminometer mdpi.comnih.govresearchgate.net
RT-112Not specifiedNot specifiedIncreasedFlow cytometry aacrjournals.orgaacrjournals.orgaacrjournals.org
RT-4Not specifiedNot specifiedIncreasedFlow cytometry aacrjournals.orgaacrjournals.orgaacrjournals.org
A549448 hIncreasedNot specified mdpi.comnih.gov
PANC-1448 hIncreasedNot specified mdpi.comnih.gov
DNA Damage Induction (γH2AX expression)

MPT0L145 treatment leads to the induction of DNA damage, as indicated by increased expression of γH2AX. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govnih.govbiomolther.org Phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, is a sensitive and early marker for DNA double-strand breaks. ijmrhs.comnih.gov Increased levels of γH2AX have been observed in GBM and bladder cancer cells treated with MPT0L145 in a concentration-dependent manner. mdpi.comnih.govresearchgate.net This suggests that MPT0L145's mechanisms of action involve the induction of DNA lesions. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govnih.govresearchgate.net

The effect of MPT0L145 on γH2AX expression is detailed in the following table:

Cell LineMPT0L145 Concentration (µM)Treatment DurationObservation (γH2AX Level)Detection MethodSource
GBM cellsIndicated concentrations72 hIncreasedWestern blot mdpi.comnih.govresearchgate.net
RT-112Not specifiedNot specifiedIncreasedNot specified aacrjournals.orgaacrjournals.orgaacrjournals.org
RT-4Not specifiedNot specifiedIncreasedNot specified aacrjournals.orgaacrjournals.orgaacrjournals.org

Cell Cycle Progression Alterations

MPT0L145 has been shown to alter cell cycle progression, primarily by inducing a G0/G1 cell cycle arrest. patsnap.comnih.govaacrjournals.orgaacrjournals.orgoncotarget.comresearchgate.net

G0/G1 Cell Cycle Arrest

Treatment with MPT0L145 leads to an accumulation of cells in the G0/G1 phase of the cell cycle. patsnap.comnih.govaacrjournals.orgaacrjournals.orgoncotarget.commdpi.comresearchgate.netjcancer.org This effect has been observed in various cancer cell lines, including GBM and bladder cancer cells. patsnap.comnih.govoncotarget.commdpi.comresearchgate.net Cell cycle analysis has demonstrated a significant increase in the percentage of cells in the G1 phase after MPT0L145 exposure. oncotarget.commdpi.comnih.gov This G0/G1 arrest is associated with decreased protein levels of cyclin E, a key regulator of the G1 to S phase transition. patsnap.comnih.govoncotarget.com The induction of G0/G1 arrest contributes to the anti-proliferative effects of MPT0L145. oncotarget.com

Research findings on MPT0L145-induced G0/G1 arrest are presented below:

Cell LineMPT0L145 Concentration (µM)Treatment DurationCell Cycle PhaseObservationSource
GBM cellsIndicated concentrations24 hG1Increased accumulation mdpi.comnih.gov
RT-112Not specified24 hG0/G1Induced arrest patsnap.comnih.govoncotarget.com
RT-4Not specified24 hG0/G1Induced arrest patsnap.comnih.govoncotarget.com
Downregulation of Cell Cycle Associated Genes and Proteins (e.g., Cyclin E)

Studies have shown that MPT0L145 can influence the cell cycle. cDNA microarray analysis revealed that MPT0L145 decreased genes associated with cell cycle progression. patsnap.comnih.govcancerindex.orgsemanticscholar.orgoncotarget.com Accordingly, data indicated that MPT0L145 induced G0/G1 cell cycle arrest in bladder cancer cells. patsnap.comnih.govsemanticscholar.orgoncotarget.com This arrest was accompanied by a decrease in the protein levels of Cyclin E. patsnap.comnih.govsemanticscholar.orgoncotarget.com In GBM cancer cells, MPT0L145 treatment also increased the accumulation of cells in the G1 phase at 24 hours. nih.govmdpi.com While MPT0L145 alone can induce G0/G1 arrest, combining it with other agents like gefitinib (B1684475) did not further enhance this effect in certain cell lines. mdpi.com

Intracellular Morphological Transformations

A notable effect of MPT0L145 treatment is the induction of significant intracellular morphological changes, particularly the formation of cytoplasmic vacuoles. aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov

Cytoplasmic Vacuolization

MPT0L145 persistently increases the presence of phase-lucent vacuoles, often located in the peri-nuclear region of cells. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.orgnih.gov This cytoplasmic vacuolization has been observed in various cancer cell lines, including bladder cancer (RT-112, RT-4) and other non-bladder cancer cells (PLC/PRF/5). aacrjournals.org The formation of these vacuoles is considered a significant feature of MPT0L145's mechanism of action. aacrjournals.orgaacrjournals.org

Identification of Enlarged and Alkalinized Late-Endosomes

Further investigation into the nature of the MPT0L145-induced vacuoles has identified them as enlarged and alkalinized late-endosomes. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org Microscopic analysis, including transmission electron microscopy and fluorescence microscopy, has been used to characterize these organelles. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Studies using markers like Rab7-RFP, which labels late endosomes, have shown the presence of this marker on the surface of the vacuoles, confirming their identity as late endosomes. aacrjournals.orgaacrjournals.org Additionally, these enlarged late-endosomes have been found to be alkalinized. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org The disruption of their fusion with lysosomes by MPT0L145 contributes to their enlargement and the observed vacuolization. aacrjournals.orgaacrjournals.orgmdpi.com

Here is a summary of the effects of MPT0L145 on cell cycle and intracellular morphology:

EffectObservationAssociated Mechanism(s)References
Downregulation of cell cycle associated genesDecreased expression of genes related to cell cycle progressioncDNA microarray analysis patsnap.comnih.govcancerindex.orgsemanticscholar.orgoncotarget.com
G0/G1 Cell Cycle ArrestIncreased accumulation of cells in G0/G1 phaseObserved in bladder cancer and GBM cells patsnap.comnih.govsemanticscholar.orgoncotarget.comnih.govmdpi.com
Decreased Cyclin E protein levelsReduced protein expression of Cyclin EWestern blot analysis patsnap.comnih.govsemanticscholar.orgoncotarget.com
Cytoplasmic VacuolizationFormation of phase-lucent vacuoles, often peri-nuclearObserved in various cancer cell lines researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.orgnih.gov
Enlarged and Alkalinized Late-EndosomesIdentification of vacuoles as enlarged and alkalinized late-endosomesMicroscopy (TEM, fluorescence), Rab7 labeling, pH indicators researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org
Disrupted fusion with lysosomesImpaired fusion of enlarged late-endosomes with lysosomesContributes to vacuole enlargement aacrjournals.orgaacrjournals.orgmdpi.com

Preclinical Investigational Findings and Therapeutic Implications of Mpt0l145

In Vitro Efficacy Across Diverse Cancer Cell Lines

In vitro studies have evaluated the anti-cancer effects of MPT0L145 across a spectrum of cancer cell lines, revealing its activity in FGFR-activated bladder cancer, glioblastoma multiforme (GBM), non-small cell lung cancer (NSCLC), and pancreatic cancer.

Anti-Proliferative Activity in FGFR-Activated Bladder Cancer Cells (RT-112, RT-4)

MPT0L145 has shown preferential effectiveness in bladder cancer cell lines exhibiting FGFR activation, including RT-112 and RT-4, which express FGFR3-TACC3 fusion proteins. The compound decreased the phosphorylation of FGFR1, FGFR3, and their downstream signaling proteins such as FRS2, ERK, and Akt. guidetopharmacology.orgwikipedia.orgmims.com Mechanistically, MPT0L145 induced G0/G1 cell cycle arrest and reduced the protein levels of cyclin E. guidetopharmacology.orgwikipedia.orgmims.comcda-amc.ca Cells with the FGFR3-TACC3 fusion were more sensitive to MPT0L145 compared to those with normal FGFR3 status. guidetopharmacology.orgciteab.com Notably, MPT0L145 demonstrated significantly lower toxicity in normal cells (HUVEC) than the known FGFR inhibitor, BGJ-398. guidetopharmacology.orgciteab.com

The half-maximal inhibitory concentration (IC50) values highlight the in vitro potency of MPT0L145 in these cell lines:

Cell LineFGFR StatusIC50 (µM)Source
RT-112FGFR3-TACC3 fusion11.1 guidetopharmacology.orgciteab.com
RT-4FGFR3-TACC3 fusionNot specified, but more sensitive than T24 guidetopharmacology.orgciteab.com
T24Normal FGFR3Less sensitive than RT-112/RT-4 guidetopharmacology.orgciteab.com
HUVECNormal cells0.05 guidetopharmacology.orgciteab.com

Efficacy in Glioblastoma Multiforme (GBM) Cell Lines (U87MG, T98G, M059K)

In GBM cell lines, MPT0L145 treatment reduced cell proliferation and induced accumulation of cells in the G1 phase of the cell cycle. wikipedia.orgciteab.comuni.lufishersci.canih.gov MPT0L145 treatment alone demonstrated significant anti-tumor activity in GBM cells. wikipedia.org Studies also investigated combining MPT0L145 with abemaciclib (B560072), a CDK4/6 inhibitor, showing a synergistic decrease in cell proliferation and increased intracellular reactive oxygen species (ROS) levels in GBM cells. wikipedia.orgciteab.comuni.lufishersci.canih.gov

The IC50 values for MPT0L145 in GBM cell lines after 72 hours of treatment were determined:

Cell LineIC50 (µM)Source
U87MG6.35 wikipedia.org
T98G8.36 wikipedia.org
M059K4.88 wikipedia.org

Impact on Non-Small Cell Lung Cancer (A549) and Pancreatic Cancer (PANC-1) Cells

MPT0L145 has been shown to synergistically sensitize NSCLC A549 cells to gefitinib (B1684475) and pancreatic cancer PANC-1 cells to gemcitabine (B846). wikipedia.orgcenmed.comnih.govnih.gov This synergistic effect was linked to MPT0L145's ability to increase incomplete autophagy due to impaired PIK3C3 function. wikipedia.orgnih.gov The combination treatments perturbed survival pathways and increased vacuolization and ROS production in these cancer cells. wikipedia.org

Non-Apoptotic Cell Death Mechanisms

Research indicates that MPT0L145 induces cell death primarily through non-apoptotic mechanisms. mims.comuni.lunih.govwikipedia.orghznu.edu.cnmims.com Studies in bladder cancer cells showed that MPT0L145 increased incomplete autophagy and phase-lucent vacuoles at the perinuclear region, identified as enlarged and alkalinized late-endosomes. hznu.edu.cnmims.comhznu.edu.cn MPT0L145 treatment also promoted mitochondrial dysfunction, ROS production, and DNA damage, which may contribute to cell death. uni.lunih.govhznu.edu.cn While MPT0L145 treatment alone or in combination with other agents increased ROS levels and DNA damage, no pronounced apoptotic cell death, as evidenced by the lack of caspase-3 cleavage, was observed. wikipedia.orgnih.govwikipedia.orghznu.edu.cn Inhibition of PIK3C3 by MPT0L145 appears to block the autophagy process, affecting p62 degradation and leading to the accumulation of autophagosomes. wikipedia.orghznu.edu.cnhznu.edu.cn Autophagy has been suggested to contribute to MPT0L145-induced cell death in FGFR inhibitor-related contexts. guidetopharmacology.orgmims.com

In Vivo Efficacy in Animal Models

Preclinical in vivo studies have evaluated the anti-tumor activity of MPT0L145 in animal models, particularly in xenograft models derived from human cancer cells.

Tumor Growth Suppression in Xenograft Models (e.g., RT-112 xenografts)

MPT0L145 has demonstrated significant anti-tumor activity in vivo. In athymic nude mice bearing established RT-112 tumor xenografts, MPT0L145 significantly suppressed tumor growth in a dose-dependent manner. mims.comcenmed.com MPT0L145 exhibited comparable anti-tumor activity to cisplatin (B142131) in this model. guidetopharmacology.orgwikipedia.orgmims.com

The percentages of tumor growth inhibition (% TGI) in the RT-112 xenograft model highlight the in vivo efficacy:

Treatment Group% Tumor Growth Inhibition (% TGI)Source
Cisplatin (5 mg/kg)56.3 mims.com
MPT0L145 (5 mg/kg)61.4 mims.com
MPT0L145 (10 mg/kg)74.6 mims.com

Comparable or Enhanced Efficacy Relative to Reference Compounds

MPT0L145 has demonstrated significant antitumor effects in various preclinical models. In bladder cancer cells, MPT0L145 exhibited potent activity both in vitro and in vivo. aacrjournals.orgaacrjournals.org Its activity was found to be more potent in cancer cells with aberrant FGFR activation compared to normal cells. nih.gov

In Vivo Impact on Molecular and Cellular Markers

In vivo studies have provided insights into the effects of MPT0L145 on molecular and cellular markers. MPT0L145 has been identified as a dual inhibitor of PIK3C3 and FGFR. aacrjournals.orgaacrjournals.org This dual inhibition mechanism is crucial to its activity. In bladder cancer cells, MPT0L145 not only enhances autophagosome formation through FGFR inhibition but also impairs autophagy flux by inhibiting PIK3C3. aacrjournals.orgaacrjournals.org This leads to an increase in cytoplasmic vacuolization, mitochondrial dysfunction, reactive oxygen species (ROS) production, and DNA damage, all of which contribute to MPT0L145-mediated cell death. aacrjournals.orgaacrjournals.org

Studies in GBM cells showed that MPT0L145 treatment caused the accumulation of p62 and elevated LC3B-II expression, indicative of impaired autophagy flux. mdpi.com It also led to the production of ROS and expression of γH2AX, a marker of DNA damage. mdpi.com Furthermore, MPT0L145 treatment up-regulated genes associated with cholesterol biosynthesis in GBM cells, similar to findings in bladder cancer cells. mdpi.com MPT0L145 treatment also induced G1 phase cell cycle arrest in GBM cells and decreased the protein levels of cyclin E. nih.govnih.gov

In preclinical bladder cancer models, MPT0L145 significantly inhibited tumor growth in vivo. aacrjournals.orgaacrjournals.org

Synergistic Interactions in Combination Preclinical Strategies

A significant area of research for MPT0L145 involves its synergistic interactions when combined with other therapeutic agents. This synergistic effect is often linked to its ability to modulate autophagy.

Sensitization to Targeted Therapeutic Agents (e.g., Gefitinib, Abemaciclib)

MPT0L145 has shown the ability to sensitize cancer cells to targeted therapies. Combining MPT0L145 with gefitinib synergistically enhanced anticancer effects in non-small cell lung cancer A549 cells. researchgate.netnih.govmdpi.comnih.govascopubs.org Mechanistically, this combination increased incomplete autophagy due to the impaired function of PIK3C3 by MPT0L145. researchgate.netnih.govmdpi.comnih.gov This perturbation of survival pathways and increased ROS production contributed to the synergistic effect. researchgate.netnih.govmdpi.com

In GBM cells, combining MPT0L145 with abemaciclib, a CDK4/6 inhibitor, resulted in a synergistic decrease in cell proliferation. mdpi.comnih.govnih.govresearchgate.netmdpi.com Abemaciclib treatment is known to induce autophagy activation in GBM cells, and targeting autophagy with MPT0L145 increased the sensitivity to abemaciclib. mdpi.comnih.govneurosurgerywiki.com The combination treatment more efficiently reduced cell viability than single-agent treatment. mdpi.comnih.gov This synergy was associated with suppressed RB phosphorylation and increased ROS production. nih.govneurosurgerywiki.com

Enhanced Efficacy with Conventional Chemotherapeutic Agents (e.g., Gemcitabine, Cisplatin)

MPT0L145 has also demonstrated enhanced efficacy in combination with conventional chemotherapeutic agents. Combining MPT0L145 with gemcitabine synergistically sensitized pancreatic cancer PANC-1 cells to the effects of gemcitabine. researchgate.netnih.govmdpi.comnih.govascopubs.org Similar to the combination with gefitinib, this synergy involved increased incomplete autophagy due to impaired PIK3C3 function and perturbed survival pathways. researchgate.netnih.govmdpi.com

Furthermore, MPT0L145 has shown the ability to overcome cisplatin resistance in bladder cancer cells. aacrjournals.orgaacrjournals.org Studies revealed that MPT0L145 sensitizes the efficacy of several autophagy inducers, including cisplatin, in bladder cancer cells. aacrjournals.orgnih.gov

Overcoming Pro-Survival Autophagy-Mediated Drug Resistance

A key mechanism by which MPT0L145 enhances the efficacy of other agents and overcomes resistance is by targeting pro-survival autophagy. Anticancer therapies often induce pro-survival autophagy in cancer cells, which contributes to drug resistance. nih.govmdpi.comnih.govascopubs.orgmdpi.com MPT0L145, as a PIK3C3 inhibitor, perturbs autophagic flux, leading to the accumulation of autophagosomes (incomplete autophagy). nih.govmdpi.comnih.govascopubs.org This impaired autophagy, particularly due to the inhibition of PIK3C3, is crucial for sensitizing cancer cells to targeted or chemotherapeutic agents that induce pro-survival autophagy. nih.govmdpi.comnih.govascopubs.org The accumulation of p62, an autophagy substrate, is an indicator of this impaired autophagy flux observed with MPT0L145 treatment and in combination therapies. aacrjournals.orgmdpi.comresearchgate.netnih.govmdpi.com

Translational Relevance and Future Therapeutic Design Principles

The preclinical findings on MPT0L145 suggest significant translational relevance for future therapeutic strategies. Its dual inhibition of PIK3C3 and FGFR, coupled with its ability to modulate autophagy, presents a novel approach to cancer treatment. aacrjournals.orgaacrjournals.org The synergistic effects observed in combination with targeted therapies and chemotherapeutic agents highlight its potential to improve treatment outcomes and overcome acquired or intrinsic drug resistance. nih.govmdpi.comnih.govascopubs.org

The ability of MPT0L145 to overcome cisplatin resistance in bladder cancer cells is particularly relevant, as cisplatin is a widely used chemotherapeutic agent for this malignancy. aacrjournals.orgaacrjournals.orgnih.gov The comparable penetration ability of MPT0L145 to temozolomide (B1682018) in a blood-brain barrier permeability assay also suggests its potential utility in treating brain tumors like glioblastoma. mdpi.comnih.govneurosurgerywiki.com

Future therapeutic design principles could involve developing combination regimens incorporating MPT0L145 to target cancers where pro-survival autophagy is a known resistance mechanism or where FGFR signaling is implicated. The data supports the concept that targeting PIK3C3 to halt pro-survival autophagy can significantly sensitize cancer cells to various agents. nih.govmdpi.comnih.govascopubs.org This provides a rationale for designing new compounds or combination therapies that exploit the interplay between autophagy modulation and other anticancer mechanisms.

Data Table: Summary of MPT0L145 Combination Studies

Combination AgentCancer Cell Line(s)Observed EffectKey Mechanism(s) InvolvedSource(s)
GefitinibA549 (NSCLC)Synergistic sensitizationIncreased incomplete autophagy (impaired PIK3C3), perturbed survival pathways, increased ROS. researchgate.netnih.govmdpi.comnih.govascopubs.org
AbemaciclibT98G, U87MG, M059K (GBM)Synergistic anti-proliferationBlocking autophagy, suppressed RB phosphorylation, increased ROS. mdpi.comnih.govnih.govresearchgate.netmdpi.com
GemcitabinePANC-1 (Pancreatic Cancer)Synergistic sensitizationIncreased incomplete autophagy (impaired PIK3C3), perturbed survival pathways, increased ROS. researchgate.netnih.govmdpi.comnih.govascopubs.org
CisplatinBladder Cancer (N/P (14))Overcomes resistanceSensitization of autophagy inducers, impaired autophagy flux. aacrjournals.orgaacrjournals.org

Rationale for Dual-Targeting Strategies

The preclinical investigation of MPT0L145 has revealed its function as a dual-target inhibitor, primarily against Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3), also known as vacuolar protein sorting 34 (vps34). wikipedia.orgciteab.comfishersci.cawikidata.orgpharmakb.com This dual-targeting approach is underpinned by the distinct yet complementary roles of these kinases in cancer biology. FGFRs are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis, and their aberrant activation is implicated in various cancers. wikipedia.orgciteab.commims.com PIK3C3, on the other hand, is a key enzyme in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components. wikipedia.orgciteab.comwikipedia.orgciteab.com

The rationale for simultaneously targeting both FGFRs and PIK3C3 with a single agent like MPT0L145 stems from the observed interplay between these pathways in cancer cells. While FGFR inhibition can sometimes induce autophagy as a pro-survival mechanism in cancer cells, concurrent inhibition of PIK3C3 by MPT0L145 impairs the completion of this process, leading to an accumulation of incomplete autophagosomes and ultimately contributing to cell death. citeab.comfishersci.capharmakb.comwikipedia.orgfishersci.dk This dual modulation of autophagy – induction via FGFR inhibition and blockage of flux via PIK3C3 inhibition – represents a novel strategy to overcome potential resistance mechanisms that might arise from targeting either pathway alone. citeab.comfishersci.ca Preclinical data indicates that this dual inhibition by MPT0L145 leads to cytoplasmic vacuolization, mitochondrial dysfunction, production of reactive oxygen species (ROS), and DNA damage, all of which contribute to its anti-cancer activity. citeab.comfishersci.capharmakb.comwikipedia.orgfishersci.dk

Role in Overcoming Therapeutic Resistance in Specific Cancer Types

Preclinical studies have demonstrated the potential of MPT0L145 in overcoming therapeutic resistance in several cancer types. A significant finding is its ability to overcome cisplatin resistance in bladder cancer cells. citeab.comfishersci.canycu.edu.tw This suggests that MPT0L145's mechanism of action can circumvent established resistance pathways in this malignancy.

Furthermore, MPT0L145 has shown synergistic effects when combined with other targeted or chemotherapeutic agents that may induce pro-survival autophagy as a resistance mechanism. wikipedia.orgpharmakb.comwikipedia.orgciteab.comfishersci.dk For instance, in non-small cell lung cancer (NSCLC) A549 cells and pancreatic cancer PANC-1 cells, MPT0L145 synergistically sensitized the anticancer effects of gefitinib and gemcitabine, respectively. wikipedia.orgwikipedia.orgciteab.comfishersci.dk Gefitinib, an EGFR inhibitor, and gemcitabine, a chemotherapy agent, have both been reported to induce pro-survival autophagy, contributing to drug resistance. wikipedia.org By inhibiting PIK3C3 and thus blocking autophagy flux, MPT0L145 prevents the completion of this pro-survival pathway, thereby enhancing the effectiveness of these agents. wikipedia.orgciteab.comfishersci.dk

In glioblastoma multiforme (GBM), combining MPT0L145 with abemaciclib, a CDK4/6 inhibitor, significantly reduced cell proliferation. wikipedia.orgpharmakb.comnih.gov CDK4/6 inhibitors can induce autophagy activation, which can act as a resistance mechanism. wikipedia.org MPT0L145's ability to block autophagy flux contributes to the synergistic anti-tumor activity observed in this combination in preclinical GBM models. wikipedia.orgpharmakb.com

The preclinical data collectively support the potential of MPT0L145 as a strategy to overcome drug resistance associated with pro-survival autophagy in various cancer types by targeting PIK3C3. wikipedia.orgciteab.com Its dual inhibitory activity against FGFRs and PIK3C3 provides a mechanistic basis for its ability to disrupt cancer cell survival and enhance the efficacy of existing therapies.

Advanced Academic Research Methodologies and Techniques Applied to Mpt0l145

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental tools in the investigation of a compound's biological effects, providing insights into its interactions with cellular components and its impact on cellular processes.

In Vitro Kinase Activity Assays

In vitro kinase activity assays are utilized to determine if MPT0L145 directly inhibits the catalytic activity of specific kinases. These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence or absence of the compound and then measuring the level of substrate phosphorylation or ATP depletion frontiersin.orgeurofinsdiscovery.com.

Research has shown that MPT0L145 strongly inhibits PIK3C3 (phosphatidylinositol 3-kinase catalytic subunit type 3), a class III PI3K crucial for the initiation of autophagy aacrjournals.orgascopubs.org. An in vitro lipid kinase screening revealed that MPT0L145 inhibits PIK3C3 with a Kd value of 0.53 nmol/L aacrjournals.orgnih.gov. This inhibition is significant and contributes to MPT0L145's effects on autophagy flux aacrjournals.orgascopubs.org. While initially identified as an FGFR inhibitor, further investigation using kinase activity assays revealed its potent effect on PIK3C3, suggesting a dual inhibitory role aacrjournals.org.

Immunoblotting (Western Blot) for Protein Expression and Phosphorylation States

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications like phosphorylation thermofisher.com. This method is crucial for understanding how MPT0L145 affects the abundance and activation status of key proteins involved in various cellular pathways.

Studies on MPT0L145 have frequently employed Western blotting to examine proteins related to autophagy, cell cycle regulation, and survival pathways ascopubs.orgnih.govnih.govmdpi.comresearchgate.net. For instance, Western blot analysis has shown that MPT0L145 treatment leads to an increase in the levels of LC3B-II and p62, markers indicative of impaired autophagic flux ascopubs.orgnih.gov. This suggests that MPT0L145 blocks the autophagy process, likely through its inhibition of PIK3C3 aacrjournals.orgnih.gov. Additionally, Western blotting has been used to assess the phosphorylation status of proteins like RB and γH2AX, providing insights into MPT0L145's effects on cell cycle progression and DNA damage nih.govresearchgate.net. Changes in the levels of cell cycle regulatory proteins such as cyclin E and p16 upon MPT0L145 treatment have also been analyzed by Western blot researchgate.netoncotarget.com.

Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion)

Cell viability and proliferation assays are essential for evaluating the impact of a compound on cell survival and growth. The MTT assay, a colorimetric method, measures metabolic activity as an indicator of viable cells, while the Trypan Blue exclusion assay directly counts viable cells based on membrane integrity sigmaaldrich.comtakarabio.comekb.eg.

MPT0L145's effects on cell viability and proliferation have been extensively studied using these techniques in various cancer cell lines nih.govnih.govnih.gov. MTT assays have been used to determine the half-maximal inhibitory concentration (IC50) values of MPT0L145 in different cell lines, indicating its potency in reducing cell viability nih.gov. For example, IC50 values of MPT0L145 in T98G, U87MG, and M059K cells were reported as 8.36 µM, 6.35 µM, and 4.88 µM, respectively nih.gov. Trypan Blue exclusion assays have corroborated these findings, confirming the reduction in viable cell numbers upon MPT0L145 treatment, particularly in combination with other therapeutic agents nih.gov.

Flow Cytometry for Cell Cycle Distribution and Reactive Oxygen Species (ROS) Levels

Flow cytometry is a powerful technique that allows for the analysis of various cellular properties in a high-throughput manner, including DNA content (for cell cycle analysis) and the levels of intracellular molecules like reactive oxygen species (ROS) mdpi.comjmb.or.kr.

Flow cytometry has been applied to study the effects of MPT0L145 on cell cycle progression. Analysis of propidium (B1200493) iodide-stained cells by flow cytometry has revealed that MPT0L145 can induce cell cycle arrest, specifically an accumulation of cells in the G0/G1 phase nih.govmdpi.comresearchgate.netoncotarget.com. This suggests that MPT0L145 interferes with the cell's ability to progress through the cell cycle. Furthermore, flow cytometry using fluorescent probes like H2DCFDA has been used to measure intracellular ROS levels. Studies have shown that MPT0L145 treatment can increase ROS production in cancer cells nih.govmdpi.comresearchgate.net. This increase in ROS may contribute to the observed cellular effects of MPT0L145, including DNA damage and potentially cell death aacrjournals.orgnih.gov.

Molecular Interaction and Structural Biology Techniques

Understanding how MPT0L145 interacts with its target proteins at a molecular level is crucial for deciphering its mechanism of action.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein scielo.brmdpi.comjpionline.org. This method helps to visualize the potential interactions between the compound and its target, providing insights into the binding mode and the key residues involved mdpi.com.

Molecular docking simulations have been employed in the study of MPT0L145 to investigate its interaction with target proteins, particularly PIK3C3 aacrjournals.orgnih.gov. These simulations have helped to identify the ATP-binding site of PIK3C3 as an important region for MPT0L145 binding aacrjournals.orgnih.gov. Specific residues within the ATP-binding site, such as Y670, F684, I760, and D761, have been identified through these simulations as being important for the binding of MPT0L145 aacrjournals.orgnih.gov. Molecular docking provides a theoretical basis for the observed inhibitory effects of MPT0L145 on PIK3C3 activity aacrjournals.orgascopubs.org.

Data Tables

Assay TypeMeasured ParameterKey Findings with MPT0L145Relevant Citations
In Vitro Kinase Activity AssayKinase activity (e.g., PIK3C3)Potent inhibition of PIK3C3 (Kd = 0.53 nmol/L). aacrjournals.orgnih.gov aacrjournals.orgnih.gov
Immunoblotting (Western Blot)Protein expression and phosphorylationIncreased LC3B-II and p62 levels (impaired autophagy flux). ascopubs.orgnih.gov Reduced RB phosphorylation. Increased γH2AX levels. nih.gov Altered cyclin E and p16 levels. researchgate.netoncotarget.com ascopubs.orgnih.govnih.govmdpi.comresearchgate.netoncotarget.comsigmaaldrich.comnih.govjmb.or.krmdpi.com
Cell Viability and Proliferation AssayCell viability and proliferation rateReduced cell viability (MTT, Trypan Blue). nih.govnih.govnih.gov Synergistic effects with other agents. nih.gov nih.govnih.govsigmaaldrich.comnih.govjmb.or.kr
Flow CytometryCell cycle distribution, ROS levelsG0/G1 cell cycle arrest. nih.govmdpi.comresearchgate.netoncotarget.com Increased intracellular ROS production. nih.govmdpi.comresearchgate.net ascopubs.orgnih.govresearchgate.netsigmaaldrich.comnih.govjmb.or.krscielo.brmdpi.com
Molecular Docking SimulationsBinding affinity and interactionsPredicted binding to the ATP-binding site of PIK3C3. aacrjournals.orgnih.gov Identified key binding residues (Y670, F684, I760, D761). aacrjournals.orgnih.gov ascopubs.orgresearchgate.netmdpi.com

Detailed Research Findings

Detailed research utilizing these methodologies has revealed that MPT0L145, initially characterized as an FGFR inhibitor, also acts as a potent inhibitor of PIK3C3 aacrjournals.orgnih.gov. This dual inhibition appears to be central to its biological effects. In vitro kinase assays established MPT0L145's strong inhibitory activity against PIK3C3 aacrjournals.orgnih.gov. Subsequent Western blot analysis demonstrated that this inhibition leads to a blockage in autophagic flux, evidenced by the accumulation of LC3B-II and p62 ascopubs.orgnih.gov.

Cell-based assays have shown that MPT0L145 reduces the viability and proliferation of various cancer cell lines nih.govnih.govnih.gov. Furthermore, when combined with certain targeted or chemotherapeutic agents, MPT0L145 exhibits synergistic effects, enhancing their anti-cancer activity ascopubs.orgnih.gov. Flow cytometry studies have provided insights into the cellular mechanisms underlying these effects, showing that MPT0L145 induces G0/G1 cell cycle arrest and increases the production of reactive oxygen species nih.govmdpi.comresearchgate.netoncotarget.com. The increase in ROS is associated with DNA damage aacrjournals.orgnih.gov.

Molecular docking simulations have provided structural insights into the interaction between MPT0L145 and PIK3C3, predicting its binding to the ATP-binding site and highlighting specific residues crucial for this interaction aacrjournals.orgnih.gov. These computational studies complement the experimental findings, offering a more complete picture of how MPT0L145 exerts its inhibitory effects.

Collectively, the application of these advanced research methodologies and techniques has been instrumental in characterizing MPT0L145 as a dual PIK3C3/FGFR inhibitor that impacts cell viability, proliferation, cell cycle progression, and ROS production, largely through the modulation of autophagy.

Surface Plasmon Resonance (SPR) Assays for Drug-Protein Interaction

Surface Plasmon Resonance (SPR) assays have been utilized to investigate the interaction between MPT0L145 and its target proteins. This technique allows for the real-time measurement of binding events, providing data on binding affinity and kinetics. Studies have shown that SPR was performed to identify drug-protein interactions for MPT0L145. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Notably, screening of a panel of lipid kinases using SPR revealed that MPT0L145 strongly inhibits PIK3C3 with a Kd value of 0.53 nmol/L. aacrjournals.orgpatsnap.comnih.govwilddata.cn This indicates a high binding affinity of MPT0L145 for PIK3C3.

Advanced Microscopy (Transmission Electron Microscopy, Fluorescence Microscopy) for Morphological and Organelle Analysis

Advanced microscopy techniques, including Transmission Electron Microscopy (TEM) and Fluorescence Microscopy, have been instrumental in analyzing the morphological changes and organelle alterations induced by MPT0L145 treatment.

Phase-contrast microscopy has shown that MPT0L145 induces cytoplasmic vacuolization in bladder cancer cells, with increased phase-lucent vacuoles observed in the perinuclear region as early as 1 hour after treatment. aacrjournals.org These vacuoles become larger over time, ranging from 1 to 10 μm in diameter. aacrjournals.org

TEM analysis has further revealed that these MPT0L145-induced vacuoles are electron lucent and are single-membrane structures located in the perinuclear region. aacrjournals.org TEM data also showed the presence of enlarged vacuoles with compressed nuclei and abnormal morphology of mitochondria in MPT0L145-treated cells. aacrjournals.org The preparation of samples for TEM involved fixing cells in a solution containing paraformaldehyde, glutaraldehyde, and sodium cacodylate, followed by washing, suspension in osmic acid, dehydration in ethanol, washing with acetone, and embedding in EPON epoxy resin. aacrjournals.org Ultrathin sections were then prepared and double-stained with uranyl acetate (B1210297) and lead citrate. aacrjournals.org

Fluorescence microscopy has also been employed to evaluate intracellular organelles and morphology following MPT0L145 treatment. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com For instance, colocalization studies using fluorescence microscopy with LysoTracker (red) showed that MPT0L145 treatment led to the accumulation of enlarged and alkalinized late endosomes. aacrjournals.org

Genetic and Genomic Approaches

Genetic and genomic approaches have provided insights into the molecular mechanisms underlying MPT0L145 activity, particularly its effects on gene expression.

Gene Expression Profiling (cDNA Microarray, mRNA Sequencing)

Gene expression profiling techniques such as cDNA microarray and mRNA sequencing have been used to analyze the global transcriptional changes induced by MPT0L145.

cDNA microarray analysis has revealed that MPT0L145 treatment leads to a decrease in genes associated with cell cycle progression and an increase in genes associated with the autophagy pathway. patsnap.comnih.govoncotarget.comnih.gov Analysis of differential gene expression via cDNA microarray in RT-112 cells treated with MPT0L145 (4 μM) for 8 hours showed 465 upregulated and 426 downregulated genes based on specific fold-change and significance cut-offs. nih.gov

mRNA sequencing has also been performed to analyze alterations in global gene expression in cells treated with MPT0L145. researchgate.netnih.gov For example, mRNA sequencing of U87MG cells treated with MPT0L145 (3 μM) for 48 hours revealed a total of 959 genes with increased expression and 700 genes with decreased expression (Padj < 0.05, fold change ≥ 1.5). nih.gov Pathway analysis of these differentially expressed genes identified significant alterations in various pathways, including those related to cyclins and cell cycle regulation. nih.gov

Gene Modulation Techniques (Lentiviral Delivery of cDNA/shRNA, CRISPR/Cas9-mediated Genome Editing)

Gene modulation techniques, including lentiviral delivery of cDNA or shRNA and CRISPR/Cas9-mediated genome editing, have been applied to investigate the functional roles of specific genes in the context of MPT0L145 treatment.

Lentiviral delivery of cDNA or shRNA has been used to modulate gene expression. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua This approach allows for the overexpression of specific genes via cDNA delivery or the knockdown of gene expression using shRNA. For instance, ectopic expression of PIK3C3 using lentiviral delivery reversed MPT0L145-increased cell death and incomplete autophagy. aacrjournals.orgpatsnap.comnih.govwilddata.cnresearchgate.net Lentiviral vectors are considered an effective vehicle for delivering genes or shRNAs into various cell types, including those that are typically difficult to transfect. uq.edu.authermofisher.com

CRISPR/Cas9-mediated genome editing has also been employed to modulate gene expression and study the effects of specific gene knockout. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua This technology allows for precise modifications to the genome. nih.govmdpi.comneb.com For example, ATG5-knockout using CRISPR/Cas9 rescued MPT0L145-induced cell death, suggesting the importance of autophagy in its activity. aacrjournals.orgpatsnap.comnih.govwilddata.cn CRISPR/Cas9 systems can be designed to achieve multiplexed genome engineering and are utilized in cancer research for various applications, including the study of gene function. nih.govmdpi.comneb.comfrontiersin.org

Cellular Bioenergetic and Functional Assays

Cellular bioenergetic and functional assays have been used to assess the impact of MPT0L145 on cellular metabolism and function.

Mitochondrial Oxygen Consumption Rate (OCR) Measurement

Mitochondrial Oxygen Consumption Rate (OCR) measurement is a key assay used to evaluate cellular respiration and mitochondrial function. The mitochondrial OCR has been measured in MPT0L145-treated cells using a Seahorse XFe24 Extracellular Flux Analyzer. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com This measurement provides insights into the effects of MPT0L145 on mitochondrial respiration. Studies have shown that MPT0L145 impairs mitochondrial function, and OCR measurement was used to support this hypothesis. aacrjournals.org

Summary of Key Research Findings using Applied Methodologies

MethodologyKey Findings Related to MPT0L145Relevant Section
Surface Plasmon Resonance (SPR)Strong inhibition of PIK3C3 with a Kd value of 0.53 nmol/L. aacrjournals.orgpatsnap.comnih.govwilddata.cn5.2.2
Phase-Contrast MicroscopyInduction of cytoplasmic vacuolization in the perinuclear region. aacrjournals.org Vacuoles increase in size over time (1-10 μm). aacrjournals.org5.2.3
Transmission Electron Microscopy (TEM)MPT0L145-induced vacuoles are electron lucent, single-membrane structures. aacrjournals.org Observation of enlarged vacuoles, compressed nuclei, and abnormal mitochondria. aacrjournals.org5.2.3
Fluorescence MicroscopyEvaluation of intracellular organelles and morphology. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Identification of enlarged and alkalinized late endosomes. aacrjournals.org5.2.3
cDNA MicroarrayDecreased genes associated with cell cycle progression. patsnap.comnih.govoncotarget.comnih.gov Increased genes associated with the autophagy pathway. patsnap.comnih.govoncotarget.comnih.gov5.3.1
mRNA SequencingIdentification of differentially expressed genes (959 upregulated, 700 downregulated in U87MG cells). nih.gov Alterations in cell cycle and other pathways. nih.gov5.3.1
Lentiviral Delivery of cDNA/shRNAEctopic expression of PIK3C3 reversed MPT0L145 effects. aacrjournals.orgpatsnap.comnih.govwilddata.cnresearchgate.net Modulation of gene expression for functional studies. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua5.3.2
CRISPR/Cas9-mediated Genome EditingATG5-knockout rescued MPT0L145-induced cell death. aacrjournals.orgpatsnap.comnih.govwilddata.cn Used to modulate gene expression. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua5.3.2
Mitochondrial Oxygen Consumption Rate (OCR)Measurement to assess impact on mitochondrial respiration and function. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Used to support hypothesis of impaired mitochondrial function. aacrjournals.org5.4.1

In Vivo Experimental Model Systems

In vivo models, particularly murine xenograft models, are widely used in preclinical research to evaluate the efficacy of potential anticancer agents against human tumors in a living system d-nb.infonih.govnih.gov. These models provide insights into a compound's ability to inhibit tumor growth, its pharmacokinetics, and its effects on the tumor microenvironment.

Murine Xenograft Models for Tumor Growth and Efficacy Assessment

MPT0L145 has been evaluated in murine xenograft models, demonstrating antitumor activity. In bladder cancer research, MPT0L145 exhibited comparable antitumor activity to cisplatin (B142131) in a RT-112 xenograft model oncotarget.comoncotarget.compatsnap.com. This suggests its potential as a therapeutic agent for bladder cancers, particularly those with FGFR activation oncotarget.compatsnap.com.

In the context of glioblastoma multiforme (GBM), MPT0L145 has been investigated in combination with other agents like abemaciclib (B560072). Studies using GBM xenograft models have shown that combining MPT0L145 with abemaciclib significantly reduced tumor cell proliferation mdpi.comnih.govresearchgate.netnih.gov. While specific detailed data tables on tumor volume reduction or growth inhibition rates for MPT0L145 alone or in combination in xenograft models were not extensively detailed in the search results, the consistent reporting of reduced cell proliferation and antitumor activity in these models highlights the utility of murine xenografts in assessing MPT0L145's efficacy oncotarget.comoncotarget.commdpi.comnih.govresearchgate.net.

Blood-Brain Barrier Permeability Assays in Preclinical Contexts

For compounds intended to treat brain tumors like GBM, the ability to cross the blood-brain barrier (BBB) is a critical factor for efficacy uu.nl. Preclinical blood-brain barrier permeability assays are used to evaluate this property.

Research on MPT0L145 in the context of GBM treatment has included blood-brain barrier permeability assays. These studies have reported that MPT0L145 demonstrated a comparable penetration ability to Temozolomide (B1682018) (TMZ), a chemotherapy drug known to cross the BBB and used in GBM treatment mdpi.comnih.govresearchgate.netnih.gov. This finding is significant as it suggests that MPT0L145 has the potential to reach therapeutic concentrations within the brain, which is a major challenge for many potential CNS-acting drugs uu.nl. The comparable permeability to TMZ supports the rationale for investigating MPT0L145 as a potential treatment for brain tumors mdpi.comnih.govresearchgate.net.

Summary of Preclinical Findings in Xenograft Models and BBB Permeability:

Model System / AssayKey FindingRelevant Disease ContextSource(s)
RT-112 Xenograft ModelComparable antitumor activity to cisplatin.Bladder Cancer oncotarget.comoncotarget.compatsnap.com
GBM Cell Line Xenograft ModelsSignificant reduction in cell proliferation (in combination with abemaciclib).Glioblastoma Multiforme mdpi.comnih.govresearchgate.netnih.gov
Blood-Brain Barrier Permeability AssayComparable penetration ability to Temozolomide (TMZ).Glioblastoma Multiforme mdpi.comnih.govresearchgate.netnih.gov

Future Directions and Advanced Research Perspectives for Mpt0l145

Comprehensive Structure-Activity Relationship (SAR) Studies for Lead Optimization and Analogue Development

Initial investigations identified MPT0L145 within a series of trichlorobenzene-substituted azaaryl compounds, highlighting its potential as a novel FGFR inhibitor harvard.edufrontiersin.org. Further comprehensive structure-activity relationship (SAR) studies are crucial to optimize the compound's potency, selectivity, and pharmacokinetic properties. Understanding how structural modifications influence its dual inhibition of PIK3C3 and FGFRs is paramount. Research has indicated that specific residues, namely Y670, F684, I760, and D761, within the ATP-binding site of PIK3C3 are important for MPT0L145 binding wikipedia.orgciteab.comwikipedia.org. Detailed SAR studies can leverage this information to design analogues with enhanced binding affinity and specificity for PIK3C3, potentially reducing off-target effects. Similarly, a thorough understanding of the structural determinants for FGFR1 and FGFR3 inhibition is necessary. Comprehensive SAR analysis will facilitate the rational design and synthesis of novel MPT0L145 analogues with improved therapeutic profiles, potentially leading to the identification of lead candidates for further development.

Elucidation of Additional Molecular Targets and Potential Off-Target Interactions

While MPT0L145 is characterized as a dual PIK3C3 and FGFR inhibitor, a comprehensive understanding of all its molecular targets and potential off-target interactions is vital for predicting efficacy and potential toxicities. One study noted that MPT0L145 also inhibited CSF1R, although its relevance in bladder cancer was questioned wikipedia.org. Future research should employ unbiased approaches, such as comprehensive kinase activity profiling and target deconvolution studies, to identify any additional proteins or pathways modulated by MPT0L145. Investigating potential off-target effects at various concentrations will provide critical insights into the compound's selectivity profile and help mitigate unforeseen adverse effects during later development stages.

Detailed Investigation of Downstream Signaling Crosstalk and Feedback Loops

MPT0L145's impact extends to various downstream signaling pathways. It has been shown to inhibit the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways, including FRS2, ERK, and AKT, which are downstream of FGFR activation harvard.edufrontiersin.orgharvard.edu. Furthermore, MPT0L145 influences cell cycle progression, inducing G1 arrest, and promotes the generation of reactive oxygen species (ROS) and DNA damage harvard.edufrontiersin.orgciteab.comwikipedia.orgharvard.eduwikipedia.orgwikipedia.orgamericanelements.com. Gene expression analysis has revealed that MPT0L145 affects genes associated with cell cycle progression and the autophagy pathway, as well as upregulating oxidative stress-responsive and cholesterol biosynthesis-related genes harvard.edufrontiersin.orgwikipedia.org.

Given the complex nature of cellular signaling networks, especially in cancer, a detailed investigation into the crosstalk and feedback loops activated or inhibited by MPT0L145 is essential. Inhibiting FGFR signaling can sometimes lead to compensatory activation of other receptor tyrosine kinases or pathways, contributing to resistance mdpi.com. Studies combining MPT0L145 with gefitinib (B1684475) or gemcitabine (B846) have shown effects on survival pathways like EGFR and β-catenin wikipedia.org. Future research should aim to map the intricate signaling network modulated by MPT0L145, identifying key nodes and feedback mechanisms that could impact its long-term efficacy and contribute to the development of resistance. This will inform rational combination strategies and potential approaches to overcome adaptive resistance.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

Optimizing the delivery of MPT0L145 is a critical future direction, particularly for treating challenging cancers like GBM. While MPT0L145 has demonstrated comparable blood-brain barrier penetration to Temozolomide (B1682018) (TMZ), which is relevant for GBM treatment, advanced delivery systems could further enhance its therapeutic index wikipedia.orgwikipedia.orgamericanelements.com. Research into nanotechnology-based delivery systems, such as nanoparticles or liposomes, could improve MPT0L145's solubility, stability, and tumor-specific accumulation. Targeted delivery systems could potentially reduce off-target effects and concentrate the drug at the site of the tumor, improving efficacy and potentially reducing the required dose. The development of such systems is particularly relevant in overcoming the biological barriers posed by the tumor microenvironment and improving intracellular delivery nih.gov.

Expanding Preclinical Efficacy Assessment to a Broader Spectrum of Cancer Types

Current research has demonstrated MPT0L145's preclinical efficacy in bladder cancer, GBM, non-small cell lung cancer (A549 cells), and pancreatic cancer (PANC-1 cells) harvard.edufrontiersin.orgwikipedia.orgciteab.comwikipedia.orgharvard.eduwikipedia.orgwikipedia.orgamericanelements.comwikipedia.orgnih.govsigmaaldrich.comwikipedia.org. To fully understand its therapeutic potential, preclinical efficacy assessment should be expanded to a broader spectrum of cancer types. This includes evaluating its activity in cancers known to harbor FGFR alterations or those where autophagy plays a significant role in tumor progression or treatment resistance. Testing MPT0L145 as a single agent and in combination with standard-of-care therapies in diverse cancer models will help identify the cancer types most likely to respond to MPT0L145-based treatments and inform future clinical trial design.

In-depth Mechanistic Studies on the Reversal of Specific Drug Resistance Mechanisms

A significant finding is MPT0L145's ability to overcome cisplatin (B142131) resistance in bladder cancer cells and synergistically enhance the effects of gefitinib and gemcitabine, which can induce pro-survival autophagy wikipedia.orgciteab.comwikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.se. The proposed mechanism involves increasing incomplete autophagy due to impaired PIK3C3 function wikipedia.orgnih.govwikipedia.orgfishersci.se. Future research should delve deeper into the specific molecular mechanisms underlying MPT0L145's ability to reverse drug resistance in various contexts. This includes identifying the precise pathways and proteins involved in the interplay between MPT0L145, autophagy modulation, and the resistance mechanisms to different therapeutic agents. Understanding these mechanisms at a granular level will be crucial for developing strategies to overcome or prevent the emergence of drug resistance in patients treated with MPT0L145 or its analogues.

Q & A

Q. What is the primary mechanism of action of MPT0L145 in cancer cells, and how can it be experimentally validated?

MPT0L145 is a potent PIK3C3 inhibitor that blocks autophagy, a cellular degradation process critical for cancer cell survival under stress. To validate this mechanism:

  • Perform Western blot analysis for autophagy markers (e.g., LC3B-II accumulation and p62 degradation) in treated vs. untreated cells .
  • Use PIK3C3 knockdown models to confirm target specificity. Reduced autophagy flux in knockdown cells treated with MPT0L145 would corroborate its mechanism .
  • Measure cell viability via assays like MTT or LDH release to link autophagy inhibition to cytotoxicity .

Q. What in vitro models are most suitable for studying MPT0L145's efficacy in glioblastoma (GBM) research?

Key GBM cell lines include:

  • U87MG and T98G : RB-proficient cells showing reduced phospho-RB and γH2AX (DNA damage marker) upon MPT0L145 + abemaciclib treatment .
  • M059K : RB-deficient cells with elevated γH2AX and LDH release, indicating apoptosis .
  • Experimental design : Use dose-response curves (e.g., IC50 calculations) and combination indices (e.g., Chou-Talalay method) to quantify synergy with therapies like abemaciclib .

Advanced Research Questions

Q. How can researchers design experiments to assess synergistic effects of MPT0L145 with chemotherapy or targeted therapies?

  • Step 1 : Select combination agents based on mechanistic synergy. For example:
  • Abemaciclib (CDK4/6 inhibitor) to exploit RB pathway dependencies in RB-proficient cells .
  • Carboplatin (DNA-damaging agent) to amplify cytotoxicity in autophagy-dependent cancers .
    • Step 2 : Use fixed-ratio drug dilutions to calculate combination indices (CI) via CompuSyn software. A CI < 1 indicates synergy .
    • Step 3 : Validate synergy with functional assays :
AssayPurposeExample Outcome
LDH ReleaseQuantify cell deathM059K cells show 2.5-fold increase in LDH vs. monotherapy
γH2AX StainingMeasure DNA damageU87MG cells exhibit 40% higher γH2AX signal

Q. What methodological approaches resolve conflicting data on MPT0L145-induced cytotoxicity across GBM cell lines?

  • Contradiction : MPT0L145 + abemaciclib reduces phospho-RB in RB-proficient cells (U87MG/T98G) but increases apoptosis in RB-deficient M059K cells .
  • Resolution strategies :
  • Genetic profiling : Compare transcriptomic or proteomic data to identify RB status or autophagy-related gene expression disparities.
  • Pathway inhibition assays : Use RB siRNA in U87MG to test if RB loss shifts response from cytostasis to apoptosis.
  • Time-course experiments : Track LC3B-II/p62 dynamics to determine if autophagy blockade duration affects outcomes .

Q. How should researchers optimize dosing schedules for MPT0L145 in preclinical in vivo models?

  • Pharmacokinetic (PK) studies : Measure plasma and tissue concentrations post-administration to establish half-life and bioavailability.
  • Dosing regimens :
  • Single-agent : Start with 10–50 mg/kg (oral or IP) based on prior PIK3C3 inhibitor models .
  • Combination therapy : Administer MPT0L145 1–2 hours before abemaciclib to pre-inhibit autophagy and maximize DNA damage .
    • Endpoint metrics : Tumor volume reduction, survival analysis, and immunohistochemistry for autophagy markers (e.g., LC3B puncta) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing MPT0L145's dose-response data?

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values.
  • Synergy quantification : Apply the Bliss independence model or Chou-Talalay method for combination studies .
  • Data normalization : Use vehicle-treated controls to baseline-correct viability assays.

Q. How can researchers ensure reproducibility in MPT0L145 studies, particularly in autophagy assays?

  • Standardize protocols :
  • Fix cells for immunofluorescence within 24 hours post-treatment to avoid autophagosome-lysosome fusion artifacts.
  • Use lysosomal inhibitors (e.g., bafilomycin A1) in Western blot assays to stabilize LC3B-II .
    • Replicate experiments : Minimum triplicate biological replicates with independent cell passages.
    • Report negative controls : Include untreated cells and PIK3C3 knockdown models to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0L145
Reactant of Route 2
Reactant of Route 2
MPT0L145

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。